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molecular formula C7H10O3 B133555 Methyl 3-cyclopropyl-3-oxopropanoate CAS No. 32249-35-7

Methyl 3-cyclopropyl-3-oxopropanoate

Cat. No. B133555
M. Wt: 142.15 g/mol
InChI Key: RIJWDPRXCXJDPK-UHFFFAOYSA-N
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Patent
US08487105B2

Procedure details

To the solution of dimethyl carbonate (361 g) in toluene (1250 ml) added cyclopropyl methyl ketone (125 g) and stirred for 15 min at 25° C. Cooled the reaction mixture to 10° C., added potassium tert.butoxide (100 g) to it under nitrogen atmosphere. Heated the reaction mixture to 75° C. and stirred for 14 hrs. Cooled the reaction mixture to 25° C. and slowly poured it into chilled water (750 ml). Cooled the reaction mixture to 0° C. and adjusted the pH to 2.5 by using 50% HCl solution. Raised the temperature to 25° C. and stirred for 45 minutes. Separated the both organic and aqueous layers. Extracted the aqueous layer with toluene (500 ml). Washed the organic layer with water (500 ml). Distilled off the toluene completely from organic layer under reduced pressure to get the title compound.
Quantity
361 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[CH3:7][C:8]([CH:10]1[CH2:12][CH2:11]1)=[O:9].CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1.O>[CH:10]1([C:8](=[O:9])[CH2:7][C:1]([O:4][CH3:5])=[O:6])[CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
361 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
125 g
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
1250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture to 75° C.
STIRRING
Type
STIRRING
Details
stirred for 14 hrs
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 25° C.
ADDITION
Type
ADDITION
Details
slowly poured it
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Raised the temperature to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Separated the both organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with toluene (500 ml)
WASH
Type
WASH
Details
Washed the organic layer with water (500 ml)
DISTILLATION
Type
DISTILLATION
Details
Distilled off the toluene completely from organic layer under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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